molecular formula C6H5NO B3378958 4-Methylfuran-2-carbonitrile CAS No. 1500824-68-9

4-Methylfuran-2-carbonitrile

Cat. No. B3378958
CAS RN: 1500824-68-9
M. Wt: 107.11 g/mol
InChI Key: IHSJVRLWGOHIIG-UHFFFAOYSA-N
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Description

4-Methylfuran-2-carbonitrile is a chemical compound with the molecular formula C6H5NO . It has a molecular weight of 107.11 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Methylfuran-2-carbonitrile is 1S/C6H5NO/c1-5-2-6(3-7)8-4-5/h2,4H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-Methylfuran-2-carbonitrile is a liquid at room temperature . It has a predicted boiling point of 181.4±20.0 °C and a predicted density of 1.09±0.1 g/cm3 .

Safety and Hazards

The safety information for 4-Methylfuran-2-carbonitrile indicates that it is flammable (GHS02) and can cause harm if swallowed, in contact with skin, or if inhaled (GHS07) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; washing thoroughly after handling; wearing protective gloves and eye/face protection; and using only outdoors or in a well-ventilated area .

Future Directions

The future of furan platform chemicals like 4-Methylfuran-2-carbonitrile lies in the switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The main purpose of this shift is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

properties

IUPAC Name

4-methylfuran-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c1-5-2-6(3-7)8-4-5/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSJVRLWGOHIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylfuran-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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